molecular formula C13H14O3 B2671939 (E)-ethyl 3-(3-acetylphenyl)acrylate CAS No. 82885-96-9

(E)-ethyl 3-(3-acetylphenyl)acrylate

Cat. No.: B2671939
CAS No.: 82885-96-9
M. Wt: 218.252
InChI Key: ZVELQYLDAYQUHI-BQYQJAHWSA-N
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Description

(E)-ethyl 3-(3-acetylphenyl)acrylate is an organic compound belonging to the class of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of an ethyl ester group attached to an acrylate moiety, with a phenyl ring substituted with an acetyl group at the meta position. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(3-acetylphenyl)acrylate typically involves the esterification of acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the Reppe reaction, which involves the reaction of acetylene, carbon monoxide, and ethanol in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(3-acetylphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-ethyl 3-(3-acetylphenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of adhesives, coatings, and resins

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(3-acetylphenyl)acrylate involves its interaction with various molecular targets. The compound can undergo hydrolysis to release acrylic acid and ethanol, which can further participate in biochemical pathways. The phenyl ring’s acetyl group can interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl (E)-3-(3-acetylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-16-13(15)8-7-11-5-4-6-12(9-11)10(2)14/h4-9H,3H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVELQYLDAYQUHI-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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